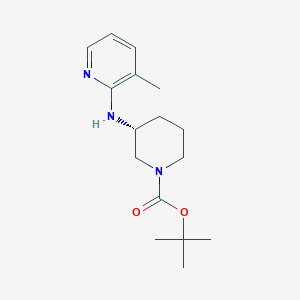![molecular formula C12H13N5S B8442699 3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8442699.png)
3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole is a heterocyclic compound that combines the structural features of piperazine, thiadiazole, and benzimidazole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole typically involves the reaction of 2-thiocyanatobenzimidazoles with piperazine under mild conditions. This reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions are generally mild, with temperatures ranging from room temperature to 60°C, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry are often applied to optimize the synthesis process. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly against certain types of tumors.
Wirkmechanismus
The mechanism of action of 3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins that are crucial for the survival and proliferation of microbial and cancer cells. The compound can bind to the active sites of these enzymes, thereby blocking their function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
[1,2,5]Thiadiazolo[3,4-b]pyridines: Exhibits a variety of biological activities, including anticancer and antidiabetic properties.
3-(Piperazin-1-yl)-1,2-benzothiazole: Studied for its antibacterial activity.
Uniqueness
3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole is unique due to its combined structural features of piperazine, thiadiazole, and benzimidazole, which contribute to its diverse biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for drug development and other scientific research applications .
Eigenschaften
Molekularformel |
C12H13N5S |
|---|---|
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
1-piperazin-1-yl-[1,2,4]thiadiazolo[4,5-a]benzimidazole |
InChI |
InChI=1S/C12H13N5S/c1-2-4-10-9(3-1)14-12-17(10)11(15-18-12)16-7-5-13-6-8-16/h1-4,13H,5-8H2 |
InChI-Schlüssel |
NTYSHMHTCCFFCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NSC3=NC4=CC=CC=C4N23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine](/img/structure/B8442617.png)
![2-Sulfamoyl-6-methoxythieno[3,2-b]pyridine](/img/structure/B8442618.png)
![3-[3-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol](/img/structure/B8442644.png)



![2-(2-Methoxyphenyl)-2-methyl-[1,3]dioxane](/img/structure/B8442675.png)

![N-[(3-bromophenyl)methyl]cyclopropanecarboxamide](/img/structure/B8442682.png)

![Benzoyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(methylthio)-](/img/structure/B8442686.png)
![2-(Difluoromethyl)-5-[(2-methylpropanoylamino)methyl]benzoic acid](/img/structure/B8442692.png)


